5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole
Overview
Description
5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole is a complex heterocyclic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazolopyridine core, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine compound under acidic or basic conditions.
Introduction of the thiophene sulfonyl group: This step involves the sulfonylation of the thiophene ring, which can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Formation of the oxazole ring: The final step involves the cyclization of an appropriate precursor to form the oxazole ring, which can be achieved using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or oxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives at specific functional groups
Substitution: Substituted thiophene or oxazole derivatives
Scientific Research Applications
5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other proteins, providing insights into its mechanism of action.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic agents.
Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents, which may have varying biological activities.
Uniqueness
The uniqueness of 5-Methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole lies in its combination of functional groups, which allows it to interact with multiple biological targets and exhibit a broad range of activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-3-(5-thiophen-2-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-9-7-12(17-21-9)14-10-8-18(5-4-11(10)15-16-14)23(19,20)13-3-2-6-22-13/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHZQNXWOUELGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC3=C2CN(CC3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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